(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuran and a tetrahydrofuran moiety, which are both significant in the realm of organic chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and tetrahydrofuran intermediates:
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Benzofuran Intermediate Synthesis
Starting Material: 2-Methylphenol
Reaction: Cyclization with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form 2-methyl-2,3-dihydrobenzofuran.
Conditions: Reflux in ethanol.
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Tetrahydrofuran Intermediate Synthesis
Starting Material: 2-Hydroxybutanal
Reaction: Cyclization under acidic conditions to form tetrahydrofuran.
The final step involves the coupling of these intermediates with an amine group:
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidized derivatives of the benzofuran and tetrahydrofuran rings.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Products: Reduced forms of the compound, potentially leading to the opening of the furan rings.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Conditions: Typically carried out in an organic solvent under reflux.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine can be used to study the interactions of benzofuran and tetrahydrofuran derivatives with biological systems. This can lead to the discovery of new bioactive compounds with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s benzofuran and tetrahydrofuran moieties may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran moiety but lacks the tetrahydrofuran component.
Tetrahydrofuran-2-ylmethylamine: Contains the tetrahydrofuran moiety but lacks the benzofuran component.
Benzofuran-2-ylmethylamine: Similar structure but without the tetrahydrofuran ring.
Uniqueness
(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both benzofuran and tetrahydrofuran moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-13-8-12(4-5-15(13)18-11)9-16-10-14-3-2-6-17-14/h4-5,8,11,14,16H,2-3,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJLJADGPBUSCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CNCC3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201138654 |
Source
|
Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201138654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878046-64-1 |
Source
|
Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878046-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201138654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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